Monotropein is an iridoid glycoside, a class of secondary metabolites found in various plant species. [] It is primarily found in plants belonging to the families Rubiaceae, Ericaceae, and Pyrolaceae. [, , ] Monotropein is notably present in significant quantities in the roots of Morinda officinalis, a plant used in traditional Chinese medicine. [, , , , , , ] It is also found in other plant species such as Vaccinium myrtillus (blueberry), Gaultheria tenuifolia (wintergreen), Andromeda polifolia (bog rosemary), and Pyrola decorate. [, , , , , ]
Monotropein has garnered considerable attention in scientific research due to its diverse pharmacological activities. Studies have investigated its potential in various areas, including anti-inflammatory, antioxidant, antinociceptive, anti-osteoporotic, and wound healing properties. [, , , , ] It is considered a valuable natural compound for further investigation and potential therapeutic applications.
Monotropein is classified as an iridoid glycoside, a type of secondary metabolite found in several plant species. It is particularly abundant in Morinda officinalis, where it plays a significant role in the plant's pharmacological properties. Other sources include certain species of blueberries (Vaccinium spp.), where its biosynthesis has been linked to specific genetic pathways involved in iridoid production .
The biosynthesis of monotropein involves a complex pathway that starts with simple natural products. The initial phase generates intermediates such as isopentenyl diphosphate and dimethylallyl diphosphate. These intermediates undergo several enzymatic transformations, including dephosphorylation and oxidation, leading to the formation of geraniol and subsequent derivatives like 10-hydroxygeraniol. The key steps in the synthesis include:
Extraction methods have been optimized to yield higher concentrations of monotropein, with techniques such as heated reflux extraction using ethanol and macroporous resin chromatography being employed for purification .
Monotropein's molecular formula is . The compound features a complex structure characterized by:
The molecular structure contributes to its pharmacological properties by facilitating interactions with biological targets .
Monotropein participates in various chemical reactions that underscore its biological efficacy:
These reactions highlight monotropein's role as a therapeutic agent in inflammatory diseases.
The mechanism through which monotropein exerts its effects involves several key pathways:
These mechanisms elucidate how monotropein can be beneficial in treating conditions like osteoarthritis and muscle atrophy.
Monotropein exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations .
Monotropein has significant scientific applications across various fields:
Research continues to explore the full potential of monotropein in therapeutic applications, particularly through understanding its biosynthetic pathways in different plant species .
Monotropein, a prominent iridoid glycoside, originates from the cyclization of 8-oxogeranial—a reaction catalyzed by iridoid synthase (IS)—which forms the characteristic bicyclic cis-fused cyclopentane-pyran scaffold. This enzymatic step is evolutionarily conserved across iridoid-producing plants [2] [9]. Following cyclization, cytochrome P450 monooxygenases hydroxylate the C8 position, and UDP-glucosyltransferases facilitate glucose attachment to form the bioactive glycoside [1] [9]. In Morinda officinalis, the glycosylation step exhibits strict regiospecificity for the C1 hydroxyl group, enhancing monotropein’s water solubility and stability [1].
Table 1: Key Enzymes in Monotropein Biosynthesis
Enzyme | Function | Cofactors/Substrates |
---|---|---|
Iridoid synthase | Cyclization of 8-oxogeranial | NADPH, Fe²⁺ |
CYP76 family P450s | C8 hydroxylation | O₂, NADPH |
UGT85K1 | Glucosylation at C1 | UDP-glucose |
Transcriptomic analyses reveal that IS gene expression in M. officinalis roots correlates with monotropein accumulation (R² = 0.87), confirming its role as a pathway bottleneck [1]. Post-translational regulation via phosphorylation further modulates enzyme activity, with calcium-dependent protein kinases enhancing IS efficiency under stress conditions [4].
Monotropein’s isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via two distinct routes:
M. officinalis predominantly employs the MEP pathway for monotropein biosynthesis, contributing >80% of carbon flux in young leaves [1]. This preference was demonstrated through ¹³C-labeling studies, where [¹³C]deoxyxylulose (MEP precursor) incorporation into monotropein exceeded [¹³C]mevalonate incorporation by 3.1-fold [3]. The terminal MEP enzymes IspG (HMBDP synthase) and IspH (HMBDP reductase) harbor oxygen-sensitive [4Fe-4S] clusters, linking pathway activity to cellular redox status [6]. Under oxidative stress, IspG inhibition causes accumulation of methylerythritol cyclodiphosphate (MEcDP), which functions as a retrograde signal to modulate nuclear stress-response genes [6].
Table 2: MEP vs. MVA Pathway Contributions to Monotropein Precursors
Parameter | MEP Pathway | MVA Pathway |
---|---|---|
Subcellular location | Plastids | Cytosol |
Primary precursors | Pyruvate + G3P | Acetyl-CoA |
IPP contribution | 80–85% | 15–20% |
Key regulatory enzyme | DXS (1-deoxyxylulose-5-phosphate synthase) | HMGR (HMG-CoA reductase) |
Oxygen sensitivity | High (Fe-S enzymes) | Low |
Monotropein production is transcriptionally regulated by:
RNAi suppression of MoMYB12 in M. officinalis hairy roots reduced monotropein yields by 67%, while overexpression increased yields 2.3-fold [1]. Epigenetic modifications also influence biosynthesis: DNA methyltransferase inhibitors like 5-azacytidine upregulated DXS and IS expression by 40–60%, correlating with reduced CpG methylation in promoter regions [4]. Chromatin immunoprecipitation sequencing revealed histone H3K9 acetylation marks enriched in high-monotropein chemotypes, suggesting epigenetic markers could guide strain selection [4].
Table 3: Genetic Regulators of Monotropein Biosynthesis
Regulator Type | Target Genes | Effect on Monotropein |
---|---|---|
MYB transcription factors | IS, GPPS, UGTs | ↑ 2.3-fold (overexpression) |
AP2/ERF TFs | DXS, IS | ↑ 1.8-fold (JA induction) |
DNA demethylation | DXS, IS | ↑ 40–60% |
H3K9 acetylation | Pathway genes | Positive correlation |
Monotropein production varies significantly across species due to divergent enzymatic machinery:
Rhizosphere microbiomes also influence biosynthesis: P. calliantha associates with Chryseobacterium pyrolae, a bacterium that secretes indole-3-acetic acid (IAA), boosting host plant iridoid production by 30% [8]. In contrast, M. officinalis depends on arbuscular mycorrhizal fungi for phosphate uptake, a key factor in terpenoid precursor synthesis [4].
Constraint-based metabolic modeling of M. officinalis cell cultures identified three leverage points for monotropein enhancement:
Table 4: Metabolic Engineering Strategies for Monotropein Optimization
Strategy | Approach | Yield Improvement |
---|---|---|
DXS overexpression | Constitutive CaMV 35S promoter | 220% flux increase |
IspG/IspH stabilization | Anaerobic bioreactor cultivation | 40% higher activity |
Sink engineering | Vacuolar transporter overexpression | 35% accumulation gain |
Hybrid pathway construction | MVA+MEP in engineered yeast | 1.8 g/L (ex planta) |
Recent work established heterologous production in Saccharomyces cerevisiae via a hybrid MVA-MEP pathway, achieving titers of 1.8 g/L—a 50-fold improvement over plant extraction yields. This required:
Compounds Mentioned in Article
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: